molecular formula C17H12N6OS B4947358 3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile

3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile

Cat. No.: B4947358
M. Wt: 348.4 g/mol
InChI Key: FFUNOZIVXKDFET-UHFFFAOYSA-N
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Description

3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile is a complex organic compound that features a benzotriazole moiety, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole moiety, followed by the introduction of the thiophene and pyrazole rings through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the nitrile group introduction through a cyanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting metalloprotein enzymes. The thiophene and pyrazole rings can interact with various biological receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1H-1,2,3-benzotriazole-1-carbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile
  • 3-[4-(1H-1,2,3-benzotriazole-1-carbonyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile

Uniqueness

3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for additional interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

IUPAC Name

3-[4-(benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c18-8-4-9-22-11-12(16(20-22)15-7-3-10-25-15)17(24)23-14-6-2-1-5-13(14)19-21-23/h1-3,5-7,10-11H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUNOZIVXKDFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CN(N=C3C4=CC=CS4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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